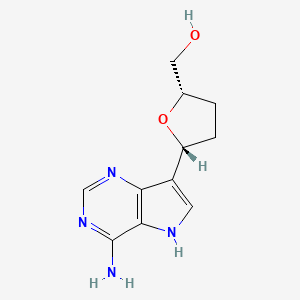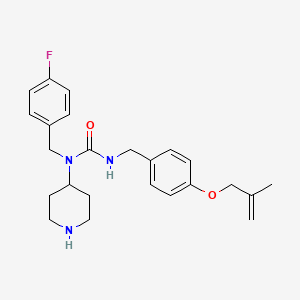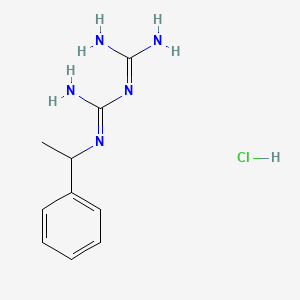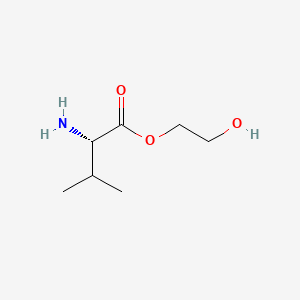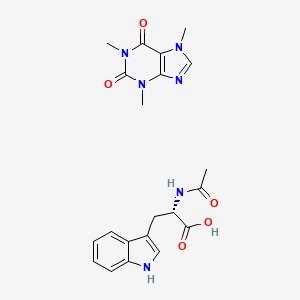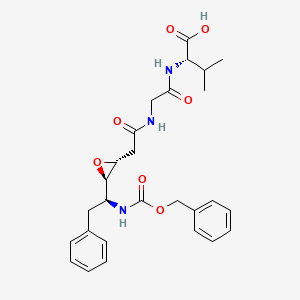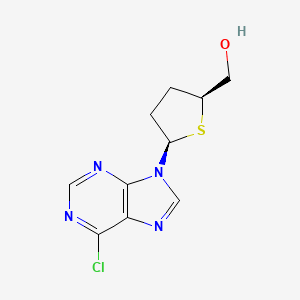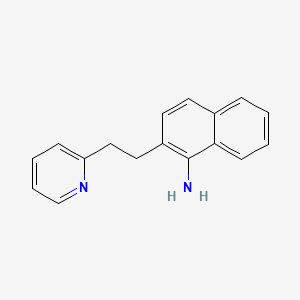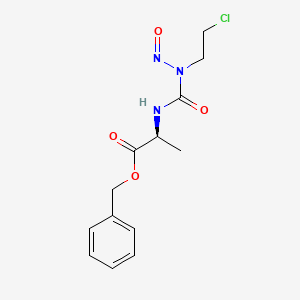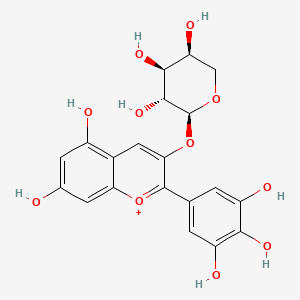
Delphinidin 3-arabinoside cation
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delphinidin 3-arabinoside cation is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the vibrant blue and purple colors in plants such as berries, eggplants, and grapes. This compound is known for its potent antioxidant properties and has been the subject of extensive research due to its potential health benefits .
準備方法
Synthetic Routes and Reaction Conditions: Delphinidin 3-arabinoside cation can be synthesized through the glycosylation of delphinidin with arabinose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the attachment of the sugar moiety to the delphinidin molecule. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound involves the extraction of delphinidin from natural sources such as berries, followed by enzymatic or chemical glycosylation to attach the arabinose sugar. This process is optimized for large-scale production by using bioreactors and advanced purification techniques to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Delphinidin 3-arabinoside cation undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups on the delphinidin molecule, which can participate in redox reactions and form stable complexes with metal ions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound, leading to the formation of quinones and other oxidation products.
Reduction: Reducing agents like sodium borohydride can reduce the compound, converting it into its leuco form.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives
Major Products Formed: The major products formed from these reactions include quinones, leucoanthocyanidins, and various substituted derivatives, each with distinct chemical and biological properties .
科学的研究の応用
Delphinidin 3-arabinoside cation has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Research has shown that this compound has potential anticancer properties, inhibiting the growth of cancer cells and inducing apoptosis.
Industry: It is used in the food and cosmetic industries as a natural colorant and antioxidant additive .
作用機序
The mechanism of action of delphinidin 3-arabinoside cation involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, preventing oxidative damage to cells.
Anti-inflammatory Effects: It inhibits the activation of pro-inflammatory pathways such as NF-κB and reduces the production of inflammatory cytokines.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as PI3K/Akt and MAPK .
類似化合物との比較
Delphinidin 3-arabinoside cation is unique among anthocyanins due to its specific glycosylation with arabinose. Similar compounds include:
Delphinidin 3-glucoside: Glycosylated with glucose, it has similar antioxidant properties but different bioavailability.
Delphinidin 3-rutinoside: Glycosylated with rutinose, it exhibits enhanced stability and bioactivity.
Delphinidin 3-galactoside: Glycosylated with galactose, it has distinct biological activities and absorption characteristics .
特性
CAS番号 |
324533-67-7 |
|---|---|
分子式 |
C20H19O11+ |
分子量 |
435.4 g/mol |
IUPAC名 |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H18O11/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26)/p+1/t13-,17-,18+,20-/m0/s1 |
InChIキー |
XZUBZVMZVWFBNE-NTCOEUGSSA-O |
異性体SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




